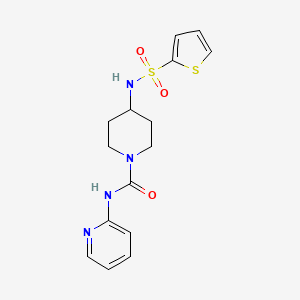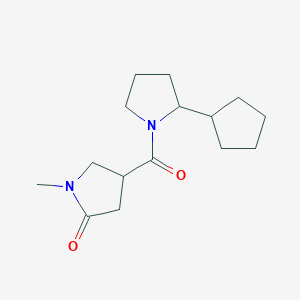![molecular formula C13H19N5O2 B6812444 1-Methyl-3-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B6812444.png)
1-Methyl-3-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core, a piperidine ring, and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and specific catalysts to facilitate the cyclization and substitution reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1-Methyl-3-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects against various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Methyl-3-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety is known to bind to active sites of enzymes, inhibiting their activity, while the piperidine ring may enhance the compound’s binding affinity and specificity . The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrrolidine-2,5-dione: shares structural similarities with other pyrrolidine-2,5-dione derivatives and triazole-containing compounds.
Pyrrolidine-2,5-dione derivatives: These compounds often exhibit similar chemical reactivity and biological activities.
Triazole-containing compounds: Known for their diverse biological activities and applications in medicinal chemistry
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties. The presence of both a triazole moiety and a piperidine ring enhances its potential as a versatile compound for various applications .
Properties
IUPAC Name |
1-methyl-3-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c1-16-8-14-15-12(16)9-4-3-5-18(7-9)10-6-11(19)17(2)13(10)20/h8-10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTAPXYQESFKBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CCCN(C2)C3CC(=O)N(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carboxamide](/img/structure/B6812364.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-4-(pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B6812374.png)
![3,6,6-trimethyl-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-5,7-dihydro-1H-indole-2-carboxamide](/img/structure/B6812382.png)
![1-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-3-(3,4-dihydro-2H-chromen-3-yl)urea](/img/structure/B6812386.png)
![2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B6812393.png)
![3-[3-(2-methylpyrazol-3-yl)piperidin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide](/img/structure/B6812403.png)

![2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethylamino]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B6812408.png)
![2-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B6812411.png)
![2-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)-N-[(1,1-dioxothiolan-3-yl)carbamoyl]acetamide](/img/structure/B6812421.png)
![2-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]-N-(oxolan-2-ylmethyl)propanamide](/img/structure/B6812425.png)
![N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B6812438.png)
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[2-(tetrazol-1-yl)acetyl]piperazin-1-yl]propan-1-one](/img/structure/B6812440.png)

